molecular formula C21H23NO4 B11269440 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperidine-2,6-dione

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperidine-2,6-dione

Cat. No.: B11269440
M. Wt: 353.4 g/mol
InChI Key: PBVDZFQQRGZRFU-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperidine-2,6-dione, also known by its chemical formula C30H38N4O8 , is a complex organic compound. Its systematic name is quite a mouthful: 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dioxo-piperazin-1-yl]ethyl]piperazine-2,6-dione . Let’s break it down:

  • The compound consists of a piperidine ring with additional functional groups.
  • The phenyl and dimethoxyphenyl moieties contribute to its structure.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the following steps:

    Alkylation: Start with 3,4-dimethoxybenzyl chloride (homo veratryl chloride) as the key starting material. Alkylate it with 3,4-dimethoxyphenethylamine to form the desired intermediate.

    Piperazine Formation: React the intermediate with piperazine under suitable conditions to yield 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylpiperazine-2,6-dione.

    Oxidation: Finally, oxidize the piperazine ring to obtain the target compound.

Industrial Production: The industrial production methods may involve modifications of these steps, optimization, and scale-up processes.

Chemical Reactions Analysis

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperidine-2,6-dione undergoes various chemical reactions:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction reactions may lead to different products.

    Substitution: The phenyl group can undergo substitution reactions.

    Cyclization: Intramolecular cyclization reactions are possible.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles.

Scientific Research Applications

This compound finds applications across scientific domains:

    Medicine: It may have potential therapeutic effects due to its structural features. Research explores its use in treating specific diseases.

    Chemistry: It serves as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological targets.

Mechanism of Action

The exact mechanism of action remains an active area of study. It likely involves interactions with receptors or enzymes. For example, bevantolol, a related compound, exhibits both agonist and antagonist effects on alpha-receptors and acts as a beta-1 adrenoceptor antagonist .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylpiperidine-2,6-dione

InChI

InChI=1S/C21H23NO4/c1-25-18-9-8-15(12-19(18)26-2)10-11-22-20(23)13-17(14-21(22)24)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13-14H2,1-2H3

InChI Key

PBVDZFQQRGZRFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CC(CC2=O)C3=CC=CC=C3)OC

Origin of Product

United States

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